AW-464

説明

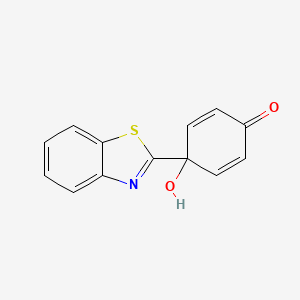

structure in first source

Structure

3D Structure

特性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYBYKXWYDVVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485842-97-5 | |

| Record name | AW-464 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AW-464 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABX464's Novel Mechanism of Action in HIV Replication: A Technical Guide

Abstract

ABX464 (obefazimod) represents a first-in-class, orally available small molecule that has demonstrated a novel mechanism of action against Human Immunodeficiency Virus (HIV) replication. Unlike conventional antiretroviral therapies that target viral enzymes, ABX464 modulates the biogenesis of viral RNA. This technical guide provides an in-depth exploration of ABX464's core mechanism, focusing on its interaction with the cellular Cap Binding Complex (CBC). This interaction selectively enhances the splicing of HIV-1 RNA, preventing the nuclear export of unspliced viral transcripts required for the production of new, infectious virions. Furthermore, this guide will detail the downstream consequences, including a reduction in the latent HIV reservoir, and elucidate the compound's dual anti-inflammatory effects mediated by the upregulation of miR-124. Methodologies for key validation experiments are provided to offer a comprehensive understanding for researchers and drug development professionals.

Introduction: A Paradigm Shift in HIV Treatment

The advent of combination antiretroviral therapy (cART) has transformed HIV infection from a fatal disease into a manageable chronic condition. However, cART is not a cure; it cannot eradicate the latent viral reservoir established in long-lived cells, and lifelong adherence is required to suppress viral replication.[1] The need for novel therapeutic strategies that act on different stages of the viral life cycle and potentially target the reservoir remains urgent.

ABX464 emerges as a promising candidate by introducing a completely new mechanism of action that targets a host-cell factor complex, the Cap Binding Complex (CBC), to disrupt HIV RNA biogenesis.[2][3] This approach not only inhibits active viral replication but has also shown potential in reducing the size of the latent HIV reservoir, a critical step toward a functional cure.[1][4]

The Molecular Target: The Cap Binding Complex (CBC)

To appreciate ABX464's unique mechanism, one must first understand its cellular target. Every RNA molecule transcribed by RNA polymerase II in the nucleus is "capped" at its 5' end. This cap structure is recognized by the Cap Binding Complex (CBC), a heterodimer consisting of CBP80 and CBP20. The CBC is a crucial player in multiple aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and the initial round of translation.

In the context of HIV, the virus produces a single 9kb primary transcript that must be alternatively spliced to generate over 40 different mRNAs. These mRNAs are categorized into three classes:

-

Unspliced (9kb): Serves as the genomic RNA for new virions and as mRNA for Gag and Gag-Pol polyproteins.

-

Singly-spliced (4kb): Encodes for Env, Vif, Vpr, and Vpu proteins.

-

Multiply-spliced (2kb): Encodes for Tat, Rev, and Nef regulatory proteins.

The export of unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm is a critical, highly regulated step that depends on the viral protein Rev interacting with the Rev Response Element (RRE) present on these transcripts.[5][6] This process is essential for the production of structural proteins and new viral genomes.

Core Mechanism of Action: Hijacking the CBC to Inhibit Viral RNA Export

ABX464's antiviral activity stems from its ability to bind to the CBC.[7] This interaction does not inhibit the CBC's function but rather enhances or modulates its activity, leading to a cascade of events detrimental to HIV replication.

3.1. Enhanced Splicing and Nuclear Retention of Viral RNA

By binding to the CBC, ABX464 selectively enhances the splicing of HIV-1 pre-mRNA.[2][8] This forces the viral transcripts, which are normally exported in an unspliced or singly-spliced form, to undergo excessive splicing. Deep sequencing analysis of HIV-infected peripheral blood mononuclear cells (PBMCs) treated with ABX464 revealed a significant increase in the proportion of multiply-spliced viral RNAs compared to unspliced transcripts.[2][9]

This enhanced splicing effectively traps the viral RNA in the nucleus, preventing the Rev-mediated export of the unspliced genomic RNA required for progeny virion assembly.[2][6] The result is a profound inhibition of the production of new infectious virus particles. A key aspect of this mechanism is its selectivity; ABX464 does not affect the splicing of normal cellular genes, a critical feature for its favorable safety profile.[3]

3.2. Reduction of the Latent HIV Reservoir

One of the most significant findings from clinical studies is ABX464's ability to reduce the total HIV DNA in peripheral CD4+ T cells of cART-suppressed individuals.[1][10] In a Phase IIa study (ABX464-004), 50% of patients treated with ABX464 for 28 days showed a reduction in total HIV DNA, with a mean decrease of 40% among responders.[4] A subsequent study confirmed a significant decrease in total HIV DNA and a reduction in HIV transcription initiation per provirus.[1][11]

The precise mechanism for reservoir reduction is still under investigation, but it is hypothesized that the generation of novel, aberrantly spliced viral RNA species may lead to the production of new viral peptides. These peptides could be presented on the surface of latently infected cells, making them visible and susceptible to clearance by the host's immune system.

The Dual Anti-inflammatory Effect: Upregulation of miR-124

Beyond its direct antiviral action, ABX464 possesses potent anti-inflammatory properties, which are highly relevant given the chronic inflammation associated with HIV infection. This effect is also mediated through its interaction with the CBC. ABX464 binding enhances the splicing of a specific long non-coding RNA, leading to the increased expression of microRNA-124 (miR-124).[7][12]

MiR-124 is a key regulator of inflammation, acting as a "physiological brake" on the immune response.[12] It dampens the expression of multiple pro-inflammatory cytokines, including IL-6, TNF-α, and IL-17.[13] This dual mechanism of antiviral and anti-inflammatory action makes ABX464 a unique therapeutic candidate, with development also underway for inflammatory bowel diseases.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical investigations of ABX464.

Table 1: In Vitro Antiviral Activity

| Parameter | Cell Type | HIV-1 Strain | Value | Reference |

|---|---|---|---|---|

| IC50 | Stimulated PBMCs | Ada-MR5 | 0.1 - 0.5 µM | [14] |

| IC50 | Macrophages | Ada-MR5 | ~0.04 µM |[2] |

Table 2: Clinical Trial Data on HIV Reservoir

| Study ID | Parameter | Dose | Duration | Result | Reference |

|---|---|---|---|---|---|

| ABX464-004 | Total HIV DNA in PBMCs | 150 mg/day | 28 days | 50% of patients responded (mean -40% change) | [4] |

| ABX464-005 | Total HIV DNA in CD4+ T cells | 150 mg/day | 28 days | Significant decrease (p=0.008) | [1][10] |

| ABX464-005 | Initiated HIV RNA per provirus | 150 mg/day | 28 days | Significant decrease (p=0.004) |[1][10] |

Experimental Validation & Methodologies

Elucidating the mechanism of ABX464 required a combination of molecular biology, virology, and sequencing techniques. Below are representative protocols for key experiments.

6.1. Protocol: Quantification of HIV-1 p24 Antigen by ELISA

-

Objective: To measure the amount of HIV-1 replication in cell culture supernatants by quantifying the core p24 protein. This is a direct measure of virion production.

-

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., anti-p24 monoclonal antibody) in coating buffer overnight at 4°C.

-

Washing & Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., PBS with 5% non-fat milk) for 2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add cell culture supernatants (potentially containing virions) and a standard curve of recombinant p24 antigen to the wells. Incubate for 2 hours at 37°C.

-

Detection Antibody: Wash the plate. Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.

-

Reaction Stop & Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of p24 in the samples by interpolating from the standard curve. A reduction in p24 indicates inhibition of viral replication.

-

6.2. Protocol: Analysis of HIV RNA Splicing via RNA-Capture-Seq

-

Objective: To selectively sequence HIV transcripts from infected cells to quantify the relative abundance of unspliced, singly-spliced, and multiply-spliced variants.

-

Causality: This method is crucial to directly prove the hypothesis that ABX464 enhances viral RNA splicing.

-

Methodology:

-

Cell Culture: Culture PBMCs, infect with an HIV-1 strain (e.g., YU-2), and treat with ABX464 or a vehicle control (DMSO).

-

RNA Extraction: After a set period (e.g., 6 days), harvest cells and extract total RNA using a high-quality RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using reverse transcriptase and random primers.

-

Library Preparation: Prepare a standard sequencing library from the cDNA (fragmentation, end-repair, A-tailing, and adapter ligation).

-

HIV RNA Capture: Hybridize the sequencing library with a custom library of biotinylated probes designed to specifically bind to all known and potential HIV sequences.

-

Enrichment: Use streptavidin-coated magnetic beads to pull down the probe-bound HIV cDNA fragments, effectively enriching the library for viral transcripts and removing the vast majority of cellular transcripts.

-

Sequencing: Wash the beads, elute the captured library, and perform high-throughput sequencing (e.g., Illumina).

-

Bioinformatic Analysis: Align the sequencing reads to the HIV reference genome. Use specialized software to identify and quantify splice junctions, allowing for the calculation of the ratio of unspliced to spliced transcripts in treated vs. untreated samples.[8][9]

-

Conclusion and Future Directions

ABX464 presents a fundamentally new strategy for combating HIV. By targeting the host CBC and modulating viral RNA biogenesis, it not only inhibits viral replication but also shows an unprecedented ability to reduce the latent HIV reservoir.[1][5] Its dual anti-inflammatory action further enhances its therapeutic potential. The long-lasting effects observed in preclinical models after treatment cessation suggest that ABX464 could be a key component of future functional cure strategies.[2][6] Further clinical trials with longer treatment durations are essential to fully characterize its impact on the HIV reservoir and its potential to allow for treatment-free remission.

References

-

Marini, E., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4 + T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. Clinical Infectious Diseases, 74(11), 2044-2049.

-

Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 12(1), 30.

-

Moron-Lopez, S., et al. (2021). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV. Clinical Infectious Diseases, ciab733.

-

aidsmap.com. (2017). ABX464 reduces HIV reservoir but doesn't delay viral rebound.

-

Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018).

-

European Pharmaceutical Review. (2015). Mechanism of action of First-in-class anti-HIV drug, ABX464, published.

-

European Pharmaceutical Review. (2017). First ever evidence of treatment-induced reduction in HIV reservoirs.

-

Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis. Retrovirology, 12, 30.

-

Tazi, J., et al. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Gastroenterology, 160(5), 1803-1806.e6.

-

Abivax. (2020). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases.

-

Pavilion Health Today. (2017). New HIV treatment posts positive trial data.

-

ResearchGate. (2015). ABX464, influences REV-mediated HIV RNA biogenesis and export, and interacts with the CBC complex.

-

Abivax. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects.

-

Apolonia, L., et al. (2020). HIV Rev-isited. Viruses, 12(12), 1421.

-

ResearchGate. (2020). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases.

-

ResearchGate. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases.

-

NATAP.org. (2016). Phase IIa trial in HIV/AIDS patients with drug candidate ABX464.

-

ResearchGate. Effect of ABX464 on cellular and HIV-1 RNA splicing.

-

ResearchGate. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev—Mediated viral RNA biogenesis.

-

Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 792.

-

Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 792.

-

ResearchGate. (2021). ABX464 decreases the total HIV reservoir and HIV transcription initiation in CD4 + T cells from HIV-infected ART-suppressed individuals.

-

Moron-Lopez, S., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. eScholarship, University of California.

-

ResearchGate. (2019). Analysis of HIV splicing following ABX464 treatment.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects | Abivax [ir.abivax.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Phase IIa trial in HIV/AIDS patients with drug candidate ABX464"....treatment/cure [natap.org]

ABX464 (Obefazimod): A First-in-Class Modulator of RNA Splicing for Viral and Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ABX464 (obefazimod) is a novel, orally administered, first-in-class small molecule that has demonstrated a unique mechanism of action with therapeutic potential across virology and immunology. Initially developed as an antiviral agent for Human Immunodeficiency Virus (HIV), its potent anti-inflammatory properties have since become the primary focus of its clinical development, particularly for inflammatory bowel disease (IBD). The core mechanism of ABX464 involves its binding to the cap-binding complex (CBC), a key component of the cellular RNA processing machinery. This interaction selectively enhances the splicing of specific RNA molecules. In HIV, this leads to the inhibition of viral replication by preventing the nuclear export of unspliced viral genomic RNA.[1] In immune cells, it upregulates the anti-inflammatory microRNA-124 (miR-124) by promoting the splicing of its precursor long non-coding RNA.[2][3] This guide provides a comprehensive technical overview of ABX464's mechanism, its demonstrated effects on viral and cellular RNA splicing, key preclinical and clinical findings, and detailed protocols for evaluating its activity.

Introduction: From HIV Cure Strategy to Broad Anti-Inflammatory

The development of ABX464 originated from a therapeutic strategy aimed at achieving a functional cure for HIV by targeting host cellular factors essential for viral replication.[1] Unlike conventional antiretrovirals that target viral enzymes, ABX464 was designed to modulate the biogenesis of viral RNA, a novel approach intended to prevent the assembly of new infectious particles and potentially impact the latent viral reservoir.[1] During its clinical investigation for HIV, a profound anti-inflammatory effect was observed, leading to a strategic pivot towards chronic inflammatory diseases like ulcerative colitis (UC) and Crohn's disease.[4][5] This guide will elucidate the singular molecular mechanism that underpins these dual therapeutic effects.

Core Mechanism of Action: Selective Modulation of RNA Splicing via the Cap-Binding Complex

The central pillar of ABX464's activity is its unique interaction with the cap-binding complex (CBC), a heterodimer of CBP80 and CBP20 proteins that binds to the 5' cap of nascent RNA transcripts.[1][6][7] This interaction does not disrupt the primary function of the CBC but rather enhances its activity on specific transcripts, making it a selective splicing modulator.[2][3]

Effect on HIV-1 Viral RNA Splicing

In the context of HIV-1 infection, the virus requires a delicate balance between spliced and unspliced viral RNA. Full-length, unspliced RNA serves as the genomic material for new virions and as the mRNA for Gag and Pol proteins.[8] The viral Rev protein is responsible for exporting this unspliced RNA from the nucleus to the cytoplasm.[1]

ABX464 binds to the CBC and stabilizes its interaction with the 5' cap of the viral pre-mRNA.[1] This action enhances the splicing of viral transcripts, leading to an accumulation of shorter, fully spliced RNAs and a corresponding depletion of the full-length, unspliced genomic RNA.[1][8] By preventing the Rev-mediated export of unspliced transcripts, ABX464 effectively halts the viral replication cycle.[1] Deep sequencing analysis of viral RNA from treated cells confirmed that retained viral RNA is massively spliced, while normal cellular splicing remains unaffected, highlighting the specificity of the drug.[1][6]

Experimental Workflow: HIV-1 RNA Splicing Analysis

Caption: Workflow for assessing ABX464's effect on HIV-1 RNA splicing.

Upregulation of Anti-Inflammatory miR-124

The discovery of ABX464's anti-inflammatory properties is linked to the same core mechanism. ABX464's binding to the CBC enhances the expression and splicing of a single long non-coding RNA (lncRNA).[2][9] This splicing event is required for the biogenesis of miR-124, a potent anti-inflammatory microRNA.[3][10][11]

Mature miR-124 is a master regulator of inflammation. Its upregulation leads to the downstream suppression of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-17, and MCP-1.[11][12][13] This targeted, localized upregulation of a natural inflammatory brake explains the compound's efficacy in treating the chronic, excessive inflammation characteristic of diseases like UC.[14][15]

Signaling Pathway: ABX464 Anti-Inflammatory Mechanism

Caption: ABX464 enhances lncRNA splicing via the CBC, upregulating miR-124 and suppressing inflammatory mediators.

Clinical Development and Efficacy

ABX464 has undergone extensive clinical evaluation, demonstrating a favorable safety profile and significant efficacy, particularly in ulcerative colitis.[16]

Ulcerative Colitis (UC) Clinical Program

The clinical program for ABX464 in moderate-to-severe UC has consistently yielded positive results across multiple phases of study. Patients in these trials were often refractory to conventional treatments, including biologics and/or JAK inhibitors.[5][16]

Table 1: Summary of Key Efficacy Endpoints in Ulcerative Colitis Clinical Trials

| Trial Phase | Study Name | Key Efficacy Finding (vs. Placebo) | Citation(s) |

| Phase 2a | ABX464-101 | At 8 weeks, mucosal healing was 50% for ABX464 vs. 11% for placebo (p<0.03). | |

| Phase 2b | NCT03760003 | At 8 weeks, significant reduction in modified Mayo Score across all doses (25, 50, 100mg). | [16][17][18] |

| Phase 2b (Maintenance) | Open-Label Extension | 53% of patients in clinical remission after 48 weeks of treatment with 50mg ABX464. | [16] |

| Phase 3 | ABTECT-1 & 2 | Both trials met the primary endpoint of clinical remission at week 8 for the 50mg dose. | [19][20] |

HIV Program

Phase 2a studies in HIV-infected patients demonstrated that ABX464, in addition to standard antiretroviral therapy, could reduce the HIV reservoir in the gut.[4] While development is now focused on inflammatory diseases, these early trials were crucial for establishing the drug's mechanism and safety in humans.

Key Experimental Protocols

Verifying the mechanism and efficacy of an RNA splicing modulator requires specific and robust assays. Below are foundational protocols for assessing the core activities of ABX464.

Protocol: Quantification of miR-124 Upregulation in PBMCs by RT-qPCR

Expertise & Experience: This protocol is designed to precisely quantify the upregulation of mature miR-124, the key mediator of ABX464's anti-inflammatory effect. The choice of a specific stem-loop primer for reverse transcription is critical for distinguishing the mature miRNA from its precursor, ensuring accurate measurement of the active molecule. Normalization to a stably expressed small non-coding RNA (like RNU6) is essential to control for variations in RNA extraction and RT efficiency.

Methodology:

-

Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture PBMCs at 1x10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound Treatment: Treat cells with a dose range of ABX464 (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for 24-48 hours.

-

Total RNA Extraction: Harvest cells and extract total RNA, including the small RNA fraction, using a suitable kit (e.g., miRNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity via spectrophotometry (e.g., NanoDrop).

-

Specific Reverse Transcription (RT): Synthesize cDNA from 10-100 ng of total RNA using a microRNA-specific reverse transcription kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit). This step utilizes a specific stem-loop RT primer for mature hsa-miR-124-3p. A separate RT reaction should be run for the endogenous control (e.g., RNU6).

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include the synthesized cDNA, a TaqMan™ Universal PCR Master Mix, and the specific TaqMan™ MicroRNA Assay probe and primer set for hsa-miR-124-3p and the endogenous control.

-

Thermal Cycling Conditions (Typical): 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of miR-124 using the comparative Cq (ΔΔCq) method, normalizing to the endogenous control and comparing to the vehicle-treated sample.

Trustworthiness: This protocol is a self-validating system. The inclusion of a vehicle control establishes the baseline expression level, while a dose-response curve demonstrates a causal link between ABX464 concentration and miR-124 upregulation. The specificity of the stem-loop RT primer and TaqMan probe ensures that only the mature, active miRNA is quantified.

Protocol: In Vitro Assessment of Anti-Inflammatory Cytokine Suppression

Expertise & Experience: This assay simulates an inflammatory response in primary human immune cells to measure the functional consequence of miR-124 upregulation by ABX464. Using LPS, a component of Gram-negative bacteria, provides a robust and clinically relevant pro-inflammatory stimulus. Measuring cytokine protein levels in the supernatant via ELISA provides a direct readout of the secreted, biologically active molecules that drive inflammation in vivo.

Methodology:

-

PBMC Isolation and Plating: Isolate and culture PBMCs as described in Protocol 4.1. Plate cells in a 96-well plate at a density of 5x10⁵ cells per well.

-

Pre-treatment with ABX464: Pre-treat cells with a dose range of ABX464 or vehicle control for 24 hours. This period allows for sufficient upregulation of miR-124 prior to the inflammatory challenge.

-

Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for an additional 18-24 hours.

-

Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

-

Cytokine Quantification by ELISA: Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's protocol precisely.

-

Data Analysis: Generate a standard curve from the provided cytokine standards. Calculate the concentration of cytokines in each sample. Plot the cytokine concentration against the ABX464 concentration to determine the dose-dependent inhibitory effect.

Trustworthiness: The protocol's validity is ensured by multiple controls: an unstimulated control (vehicle, no LPS) to measure baseline cytokine secretion, and a stimulated control (vehicle + LPS) to establish the maximum inflammatory response. A dose-dependent reduction in cytokine levels in the ABX464-treated wells provides strong evidence of the compound's anti-inflammatory activity.

Future Directions and Therapeutic Potential

The unique mechanism of ABX464, centered on the upregulation of miR-124, opens therapeutic avenues beyond IBD and HIV.[11] Given miR-124's role as a key regulator in both the immune and central nervous systems, ABX464 is being explored for other chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease.[9][21] The successful clinical validation of targeting the CBC to modulate RNA splicing for therapeutic benefit establishes a new paradigm in drug development, paving the way for novel therapies targeting RNA biogenesis in a range of human diseases.

References

-

Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology. [Link]

-

Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports. [Link]

-

Abivax SA. (2025). Abivax shares positive late-stage results for obefazimod in ulcerative colitis. PMLiVE. [Link]

-

Abivax SA. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). Press Release. [Link]

-

Abivax SA. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Press Release. [Link]

-

Parsons, L. (2021). Abivax's ABX464 shows 'impressive' efficacy in severe ulcerative colitis patients. PharmaTimes. [Link]

-

Abivax SA. (2025). Abivax Announces Positive Phase 3 Results from Both ABTECT 8-Week Induction Trials Investigating Obefazimod, its First-in-Class Oral miR-124 Enhancer, in Moderate to Severely Active Ulcerative Colitis. Press Release. [Link]

-

Abivax SA. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Business Wire. [Link]

-

Abivax SA. ABX464 for UC. Company Pipeline. [Link]

-

ClinicalTrials.gov. (2024). ABX464 in Subjects With Moderate to Severe Active Ulcerative Colitis. National Library of Medicine. [Link]

-

Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. ResearchGate. [Link]

-

Crohn's & Colitis Foundation. (2023). ABTECT Program (ABX464 Treatment Evaluation for ulcerative Colitis Therapy) (ABX464-107). Study Information. [Link]

-

ClinicalTrials.gov. (2025). ABTECT-2 - ABX464 Treatment Evaluation for Ulcerative Colitis Therapy -2. National Library of Medicine. [Link]

-

Tazi, J., et al. (2024). P025 Obefazimod and its active metabolites ABX-464-N-Glu act by stabilizing protein-protein interaction among key RNA biogenesis partners, CBC and ARS2. Journal of Crohn's and Colitis. [Link]

-

ResearchGate. (2019). Analysis of HIV splicing following ABX464 treatment. Figure from Publication. [Link]

-

ResearchGate. (2015). Effect of ABX464 on cellular and HIV-1 RNA splicing. Figure from Publication. [Link]

-

Nabity, S., et al. (2021). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. STAR Protocols. [Link]

-

Abivax SA. (2018). ABIVAX Presents New Data on ABX464 Mechanism of Action at 16th European Meeting on HIV & Hepatitis. Press Release. [Link]

-

Abivax SA. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. Business Wire. [Link]

-

Abivax SA. (2018). ABIVAX Presents New Data on ABX464 Mechanism of Action at 16th European Meeting on HIV & Hepatitis. Press Release. [Link]

-

FinanzNachrichten.de. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects. News. [Link]

-

Bio-protocol. (2021). qRT-PCR viral quantification. eCollection. [Link]

-

Abivax SA. (2020). Mobilizing the immune system to fight inflammatory and viral diseases, as well as cancer. Company Presentation. [Link]

-

Soret, P., et al. (2022). ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial. iScience. [Link]

-

Kim, H., et al. (2022). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Frontiers in Bioengineering and Biotechnology. [Link]

-

Kim, H., et al. (2022). One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis. Frontiers in Bioengineering and Biotechnology. [Link]

-

Abivax SA. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Press Release. [Link]

-

Bio-protocol. (2012). Viral RNA quantification. eCollection. [Link]

-

BioWorld. (2016). Abivax provides update on clinical development program for ABX-464. News. [Link]

-

pharmaphorum. (2018). Abivax sets its course on colitis and Crohn's. News. [Link]

-

Abivax SA. (2021). Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. Press Release. [Link]

-

Abivax SA. (2020). Abivax Receives Clearance from U.S. FDA to Initiate Clinical Trials with ABX464 to treat Moderate to Severe Ulcerative Colitis. Press Release. [Link]

-

Abivax SA. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Press Release. [Link]

-

ClinicalTrials.gov. (2024). Phase 2b/3 Study of ABX464 in Moderate to Severe Active Crohn's Disease Patients. National Library of Medicine. [Link]

-

Mosli, M. H., et al. (2011). Noninvasive methods in evaluation of inflammatory bowel disease: where do we stand now? An update. Clinics and Research in Hepatology and Gastroenterology. [Link]

-

Abivax SA. (2021). Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. Press Release. [Link]

-

Schoepfer, A. M., et al. (2014). Monitoring inflammatory bowel disease activity: Clinical activity is judged to be more relevant than endoscopic severity or biomarkers. Journal of Crohn's and Colitis. [Link]

-

Chang, J. T. (2020). Diagnostic Methods and Biomarkers in Inflammatory Bowel Disease. Diagnostics. [Link]

-

Levine, A., et al. (2012). Biomarkers in Inflammatory Bowel Disease: Current Practices and Recent Advances. Translational Gastroenterology and Hepatology. [Link]

-

Dragoni, G., et al. (2022). Current Approaches for Monitoring of Patients with Inflammatory Bowel Diseases: A Narrative Review. Journal of Clinical Medicine. [Link]

-

Abivax SA. (2021). Abivax reports excellent efficacy and safety of ABX464 in phase 2b clinical trial in ulcerative colitis and plans to proceed to phase 3. Press Release. [Link]

-

Soret, P., et al. (2023). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. The Journal of Immunology. [Link]

-

ClinicalTrials.gov. (2023). Dose-Ranging Phase 2b Study of ABX464 in Moderate to Severe Ulcerative Colitis. National Library of Medicine. [Link]

-

IBD News Today. (2019). Nine-Month Results Show Continuing Efficacy of Abivax's ABX464 in Extension Trial. News. [Link]

-

Abivax SA. (2018). Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. Press Release. [Link]

-

Vermeire, S., et al. (2022). ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension. The Lancet Gastroenterology & Hepatology. [Link]

Sources

- 1. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. Abivax sets its course on colitis and Crohn’s | pharmaphorum [pharmaphorum.com]

- 6. Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018) | Abivax [abivax.gcs-web.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects | Abivax [ir.abivax.com]

- 10. crohnscolitisfoundation.org [crohnscolitisfoundation.org]

- 11. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]

- 12. ABX464 (obefazimod) for patients with COVID-19 at risk for severe disease: miR-AGE, a randomized, double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis | Abivax [abivax.gcs-web.com]

- 14. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects [finanznachrichten.de]

- 15. Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases | Abivax [ir.abivax.com]

- 16. pharmatimes.com [pharmatimes.com]

- 17. abivax.com [abivax.com]

- 18. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pmlive.com [pmlive.com]

- 20. Abivax Announces Positive Phase 3 Results from Both ABTECT 8-Week Induction Trials Investigating Obefazimod, its First-in-Class Oral miR-124 Enhancer, in Moderate to Severely Active Ulcerative Colitis | Abivax [ir.abivax.com]

- 21. Abivax reports excellent efficacy and safety of ABX464 in phase 2b clinical trial in ulcerative colitis and plans to proceed to phase 3 | Abivax [abivax.gcs-web.com]

The Role of Obefazimod (ABX464) in the Upregulation of miR-124: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the upregulation of microRNA-124 (miR-124) by the novel small molecule, obefazimod (ABX464). We will dissect the interaction of obefazimod with the cap-binding complex (CBC) and the subsequent modulation of RNA splicing of the long non-coding RNA, LINC00599-205, leading to increased biogenesis of the potent anti-inflammatory miR-124. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and detailed experimental protocols to investigate this pathway. We will delve into the downstream effects of miR-124 upregulation on inflammatory signaling, supported by quantitative data and visual pathway models. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: A Novel Anti-Inflammatory Axis

Obefazimod (formerly ABX464) is a first-in-class, orally available small molecule that has demonstrated significant anti-inflammatory properties in preclinical and clinical settings, particularly in the context of ulcerative colitis.[1][2][3][4][5][6][7] Unlike conventional anti-inflammatory agents that typically target cytokines or signaling kinases, obefazimod operates through a unique mechanism of action: the specific upregulation of miR-124, a key regulator of inflammation.[1][8] This guide will illuminate the intricate molecular choreography initiated by obefazimod, from its engagement with the cellular RNA processing machinery to the downstream suppression of pro-inflammatory pathways.

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. miR-124 is highly expressed in the central nervous system but also plays a critical role in modulating the immune system.[9] Its dysregulation has been implicated in various inflammatory conditions. Obefazimod's ability to selectively enhance the levels of this specific microRNA presents a novel therapeutic strategy for a range of inflammatory diseases.

The Core Mechanism: Obefazimod's Interaction with the Cap-Binding Complex and Modulation of RNA Splicing

The central tenet of obefazimod's mechanism of action lies in its interaction with the cap-binding complex (CBC), a critical component of the cellular RNA processing machinery. The CBC, composed of the proteins Cbp20 and Cbp80, binds to the 5' cap of pre-mRNAs and plays a pivotal role in their splicing, nuclear export, and translation.[2]

Obefazimod and its primary active metabolite, ABX464-N-Glu, function as orthosteric stabilizers of the CBC.[1] Cryo-electron microscopy studies have revealed that these molecules bind at the interface of the Cbp20 and Cbp80 subunits. This binding induces a conformational change that strengthens the interaction between the two CBC subunits, resulting in a more rigid and stable complex.[1] This stabilization enhances the CBC's interaction with ARS2, a key partner protein involved in microRNA biogenesis.[1]

This enhanced CBC-ARS2 interaction does not lead to a global alteration of cellular splicing but rather to the specific and enhanced splicing of a particular long non-coding RNA: LINC00599-205 .[2][10][11] The splicing of this lncRNA is a prerequisite for the generation of mature miR-124.[2] This specificity of action is a key feature of obefazimod, as it avoids widespread off-target effects on cellular RNA processing.[2][12][13]

Figure 1: Mechanism of Obefazimod-mediated miR-124 upregulation.

Downstream Consequences: miR-124 as a "Physiological Brake" on Inflammation

The upregulation of miR-124 by obefazimod acts as a "physiological brake" on inflammation by targeting the mRNA of key pro-inflammatory transcription factors and signaling molecules.[3][6][7] A primary and well-validated target of miR-124 is the Signal Transducer and Activator of Transcription 3 (STAT3) .[14][15][16][17] By binding to the 3' untranslated region (3' UTR) of STAT3 mRNA, miR-124 promotes its degradation and inhibits its translation, leading to a reduction in STAT3 protein levels.[18]

STAT3 is a critical transcription factor in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-17 (IL-17). Reduced STAT3 levels consequently lead to decreased transcription of these and other pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α).[8] This multifaceted downregulation of the inflammatory cascade is central to the therapeutic effect of obefazimod.

Beyond STAT3, miR-124 has been shown to target other molecules involved in inflammatory and immune responses, including:

-

PIK3R2/PI3K/Akt pathway components : Recent studies suggest that miR-124-5p can directly target PIK3R2, leading to the suppression of the PI3K/Akt signaling pathway, which is involved in pro-inflammatory cytokine production and macrophage polarization.[10]

-

Polypyrimidine tract-binding protein 1 (PTBP1) : By downregulating PTBP1, miR-124 can influence alternative splicing events in neuronal cells, a mechanism that may also be relevant in immune cells.[19]

-

Cyclin-dependent kinases 4 and 6 (CDK4, CDK6) : These targets suggest a role for miR-124 in regulating cell cycle progression, which can be dysregulated in chronic inflammation.[20]

Quantitative Evidence of miR-124 Upregulation

The induction of miR-124 by obefazimod has been consistently observed across various experimental models, from in vitro cell cultures to clinical trials in patients with ulcerative colitis. The following table summarizes key quantitative findings:

| Experimental System | Obefazimod (ABX464) Dose | Treatment Duration | Fold Increase in miR-124 (vs. Control) | Reference(s) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 50mg (equivalent) | 8 weeks | ~10-fold | [7][21] |

| Ulcerative Colitis Patient Rectal Biopsies | 25mg/day | 8 weeks | ~13-fold (median) | [1] |

| Ulcerative Colitis Patient Rectal Biopsies | 50mg/day | 8 weeks | ~25-fold (median) | [1] |

| Ulcerative Colitis Patient Rectal Biopsies | 100mg/day | 8 weeks | ~25-fold (median) | [1] |

| Rheumatoid Arthritis Patient Blood | 50mg/day | 12 weeks | Significant upregulation | [4] |

Experimental Protocols for Investigating the Obefazimod-miR-124 Axis

To facilitate further research into this novel anti-inflammatory pathway, we provide the following detailed experimental protocols.

In Vitro Upregulation of miR-124 in Human PBMCs

This protocol outlines the steps for treating human Peripheral Blood Mononuclear Cells (PBMCs) with obefazimod and subsequently quantifying the induction of miR-124.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Obefazimod (ABX464)

-

DMSO (vehicle control)

-

TRIzol reagent or other RNA extraction kit

-

Stem-loop RT-qPCR primers for mature hsa-miR-124 and a suitable endogenous control (e.g., U6 snRNA)

-

Reverse transcriptase and qPCR master mix

Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[22]

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Obefazimod Treatment:

-

Seed the PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL.

-

Prepare a stock solution of obefazimod in DMSO.

-

Treat the cells with the desired concentration of obefazimod (e.g., 1 µM). Include a vehicle control group treated with an equivalent volume of DMSO.

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

RNA Extraction:

-

Harvest the cells by centrifugation.

-

Extract total RNA from the cell pellets using TRIzol reagent or a commercial RNA extraction kit, following the manufacturer's instructions.[23][24][25]

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

Quantification of mature miR-124 by Stem-Loop RT-qPCR:

-

Reverse Transcription (RT):

-

Perform reverse transcription using a stem-loop RT primer specific for mature hsa-miR-124.[11][26][27][28][29] This method provides high specificity for the mature miRNA form.

-

Include a no-RT control to check for genomic DNA contamination.

-

Also, perform RT for an endogenous control small RNA (e.g., U6 snRNA) for normalization.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a forward primer specific to the miR-124 sequence and a universal reverse primer that binds to the stem-loop primer sequence.[20][30][31][32][33]

-

Use a TaqMan probe for enhanced specificity and quantification, if available.

-

Run the qPCR reaction in triplicate for each sample.

-

Analyze the data using the ΔΔCt method to determine the fold change in miR-124 expression in obefazimod-treated samples relative to the vehicle control, normalized to the endogenous control.

-

-

Figure 2: Workflow for in vitro analysis of miR-124 upregulation.

Analysis of LINC00599-205 Splicing by RNA Capture Sequencing

To investigate the specific effect of obefazimod on the splicing of LINC00599-205, a targeted RNA sequencing approach is recommended.

Materials:

-

High-quality total RNA from obefazimod-treated and control cells (as prepared in section 5.1).

-

Custom oligonucleotide probes designed to capture LINC00599-205 transcripts.

-

RNA sequencing library preparation kit.

-

Next-generation sequencing platform.

Protocol:

-

Library Preparation:

-

Prepare sequencing libraries from the total RNA samples according to the manufacturer's protocol of the chosen library preparation kit.[34]

-

-

RNA Capture:

-

Sequencing and Data Analysis:

-

Sequence the captured libraries on a next-generation sequencing platform.

-

Align the sequencing reads to the human reference genome.

-

Analyze the splicing patterns of LINC00599-205 in the obefazimod-treated versus control samples.[13][35][36][37][38]

-

Quantify the abundance of different splice variants and identify any novel splicing events induced by obefazimod.

-

Conclusion and Future Directions

Obefazimod represents a paradigm shift in the treatment of inflammatory diseases by targeting a fundamental process of gene regulation – RNA splicing – to upregulate a specific anti-inflammatory microRNA. The mechanism involving the stabilization of the cap-binding complex and the subsequent enhanced splicing of LINC00599-205 to produce miR-124 is a testament to the intricate regulatory networks within our cells and offers a novel avenue for therapeutic intervention.

Future research should continue to elucidate the full spectrum of miR-124 targets in various immune cell types to gain a more comprehensive understanding of its anti-inflammatory effects. Furthermore, exploring the potential of obefazimod in other inflammatory conditions where miR-124 dysregulation is implicated could broaden its therapeutic applications. The detailed protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

-

Abivax provides an update on the ABX464 clinical data and development strategy in ulcerative colitis. (2021). [Link]

-

Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. (2019). Scientific Reports. [Link]

-

ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. (2023). Clinical and Translational Gastroenterology. [Link]

-

Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study. (2022). RMD Open. [Link]

-

Workflow of LncRNA Sequencing and Its Data Analysis. CD Genomics. [Link]

-

Custom long non-coding RNA capture enhances detection sensitivity in different human sample types. (2021). RNA Biology. [Link]

-

ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. (2023). The American Journal of Gastroenterology. [Link]

-

Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018). (2018). [Link]

-

MIR124-1 Human qPCR Primer Pair (MI0000443). OriGene Technologies. [Link]

-

Real-time quantification of microRNAs by stem–loop RT–PCR. (2005). Nucleic Acids Research. [Link]

-

Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases. (2021). Drug Discovery Today. [Link]

-

MicroRNA-124 Regulates STAT3 Expression and is Downregulated in Colon Tissues of Pediatric Patients with Ulcerative Colitis. (2013). Gastroenterology. [Link]

-

Quantitative RT-PCR Methods for Mature microRNA Expression Analysis. (2011). Methods in Molecular Biology. [Link]

-

Novel Small-Molecule miR-124 Inducer Acts as "a Physiological Brake" of Inflammation in Ulcerative Colitis by Targeting the PIK3R2/PI3K/Akt Axis. (2025). Journal of Medicinal Chemistry. [Link]

-

Real-time quantification of microRNAs by stem–loop RT–PCR. Semantic Scholar. [Link]

-

ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. (2023). PubMed. [Link]

-

STEM-LOOP RT-qPCR for miRNAS. (2011). Current Protocols in Molecular Biology. [Link]

-

Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. (2018). [Link]

-

miRNA Molecules—Late Breaking Treatment for Inflammatory Bowel Diseases? (2021). International Journal of Molecular Sciences. [Link]

-

Stem-loop RT-qPCR for miRNAs. (2011). PubMed. [Link]

-

Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients. (2018). [Link]

-

Multifaceted Regulation of MicroRNA Biogenesis: Essential Roles and Functional Integration in Neuronal and Glial Development. (2019). Frontiers in Molecular Neuroscience. [Link]

-

The MicroRNA miR-124 Promotes Neuronal Differentiation by Triggering Brain-Specific Alternative Pre-mRNA Splicing. (2007). Molecular Cell. [Link]

-

Nicotine protects against DSS colitis through regulating microRNA-124 and STAT3. (2017). Journal of Molecular Medicine. [Link]

-

A miR-124-mediated post-transcriptional mechanism controlling the cell fate switch of astrocytes to induced neurons. (2023). eLife. [Link]

-

Molecular Mechanisms Involved in the Regulation of Neurodevelopment by miR-124. (2020). Neuroscience Bulletin. [Link]

-

Simple, quantitative primer-extension PCR assay for direct monitoring of microRNAs and short-interfering RNAs. Gene-Quantification. [Link]

-

Real-time expression profiling of microRNA precursors in human cancer cell lines. (2005). Nucleic Acids Research. [Link]

-

The Sequences of miRNA Primers for Real-Time PCR. ResearchGate. [Link]

-

Isolation of Peripheral Blood Mononuclear Cells (PBMC) and Purification of Total RNA from PBMC Using the RNeasy® Micro or Mini Kit. QIAGEN. [Link]

-

Genomic splice-site analysis reveals frequent alternative splicing close to the dominant splice site. (2006). RNA. [Link]

-

The Sequences of miRNA Primers for Real-Time PCR. ResearchGate. [Link]

-

Predicting the structural impact of human alternative splicing. (2023). bioRxiv. [Link]

-

Protocol for RNA extraction for Expression Analysis of Circulating tumor cells by qRT-PCR? ResearchGate. [Link]

-

Aging-related alternative splicing drive neoantigen emergence revealed by transcriptome analysis of 1255 human blood samples. (2023). Frontiers in Immunology. [Link]

-

mRNA splicing is modulated by intronic microRNAs. (2023). bioRxiv. [Link]

-

Comprehensive Analysis of Alternative Splicing Across Tumors from 8,705 Patients. (2018). Cell Reports. [Link]

-

Comparison of procedures for RNA-extraction from peripheral blood mononuclear cells. (2020). PLoS ONE. [Link]

-

Genomic splice-site analysis reveals frequent alternative splicing close to the dominant splice site. (2006). PubMed. [Link]

-

Protocol for functional profiling of patient-derived organoids for precision oncology. (2024). STAR Protocols. [Link]

-

Cracking rare disorders: a new minimally invasive RNA-seq protocol. (2025). medRxiv. [Link]

Sources

- 1. ir.abivax.com [ir.abivax.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of the miR-124 upregulator ABX464 (obefazimod, 50 and 100 mg per day) in patients with active rheumatoid arthritis and inadequate response to methotrexate and/or anti-TNFα therapy: a placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. truffle.com [truffle.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms Involved in the Regulation of Neurodevelopment by miR-124 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Small-Molecule miR-124 Inducer Acts as "a Physiological Brake" of Inflammation in Ulcerative Colitis by Targeting the PIK3R2/PI3K/Akt Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Real-time quantification of microRNAs by stem–loop RT–PCR | Semantic Scholar [semanticscholar.org]

- 12. An Overview of Methodologies in Studying lncRNAs in the High-Throughput Era: When Acronyms ATTACK! - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting the structural impact of human alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. miRNA Molecules—Late Breaking Treatment for Inflammatory Bowel Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicotine protects against DSS colitis through regulating microRNA-124 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A miR-124-mediated post-transcriptional mechanism controlling the cell fate switch of astrocytes to induced neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MicroRNA-124 Regulates STAT3 Expression and is Downregulated in Colon Tissues of Pediatric Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The MicroRNA miR-124 Promotes Neuronal Differentiation by Triggering Brain-Specific Alternative Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medsci.org [medsci.org]

- 21. Abivax reports impressive results in clinical phase 2a trial of ABX464 as an oral treatment for ulcerative colitis patients | Abivax [abivax.gcs-web.com]

- 22. qiagen.com [qiagen.com]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of procedures for RNA-extraction from peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 27. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]

- 28. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Stem-loop RT-qPCR for miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. origene.com [origene.com]

- 31. gene-quantification.de [gene-quantification.de]

- 32. Real-time expression profiling of microRNA precursors in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Workflow of LncRNA Sequencing and Its Data Analysis - CD Genomics [cd-genomics.com]

- 35. researchgate.net [researchgate.net]

- 36. Frontiers | Aging-related alternative splicing drive neoantigen emergence revealed by transcriptome analysis of 1,255 human blood samples [frontiersin.org]

- 37. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 38. Genomic splice-site analysis reveals frequent alternative splicing close to the dominant splice site - PubMed [pubmed.ncbi.nlm.nih.gov]

ABX464 binding to the cap binding complex (CBC)

An In-depth Technical Guide to the Interaction of Obefazimod (ABX464) with the Cap-Binding Complex (CBC)

Foreword

The landscape of therapeutic intervention is continually evolving, moving from broad-spectrum agents to highly specific molecules that modulate discrete cellular processes. Obefazimod (ABX464) represents a paradigm of such innovation. It is a first-in-class small molecule that does not inhibit an enzyme or block a receptor in the traditional sense. Instead, it functions by binding to and enhancing the activity of a fundamental piece of cellular machinery: the nuclear Cap-Binding Complex (CBC). This interaction initiates a cascade of events with profound anti-inflammatory and antiviral consequences. This guide provides a detailed exploration of the molecular mechanics of the ABX464-CBC interaction, the downstream therapeutic pathways it governs, and the experimental methodologies required to investigate these effects.

The Cap-Binding Complex: A Master Regulator of RNA Fate

To comprehend the action of ABX464, one must first appreciate its target. The Cap-Binding Complex (CBC) is a critical nuclear heterodimer composed of two proteins: CBP80 (NCBP1) and CBP20 (NCBP2).[1][2] Immediately following transcription by RNA Polymerase II, the CBC binds to the 7-methylguanosine (m⁷G) "cap" structure at the 5' end of nascent pre-messenger RNA (pre-mRNA).[2] This binding is a foundational event in the life of an mRNA molecule, serving multiple essential functions:

-

Protection: It shields the nascent RNA from degradation by 5' exonucleases.[3]

-

Splicing and Processing: It recruits components of the splicing machinery to remove introns and facilitates 3'-end processing.

-

Nuclear Export: The CBC is instrumental in escorting the mature mRNA out of the nucleus and into the cytoplasm for translation.[3]

While the CBC's role has been well-established, its potential as a druggable target for modulating specific gene expression programs has only recently been realized, primarily through the study of ABX464.

The Core Interaction: ABX464 as a "Molecular Glue" for the CBC

ABX464 and its primary active metabolite, ABX464-N-glucuronide, modulate CBC function through a novel and elegant mechanism. Rather than inhibiting the complex, they act as orthosteric stabilizers.[4]

Binding Site and Mode of Action: Cryo-electron microscopy (Cryo-EM) has revealed that ABX464 binds at the interface between the CBP80 and CBP20 subunits.[4][5] This is a crucial distinction from cap-analogs or other potential inhibitors that might compete for the m⁷G cap-binding pocket on CBP20. Gel mobility shift assays have confirmed that ABX464 does not interfere with the CBC's ability to bind capped RNA, indicating a non-competitive binding mode.[6] By lodging itself at the subunit interface, ABX464 induces a conformational change that strengthens the interaction between CBP80 and CBP20, effectively locking the complex into a more rigid and stable structure.[4] This stabilizing effect enhances the CBC's downstream functions and its affinity for key partner proteins.[4]

Enhanced Affinity for RNA Processing Factors: One of the most significant consequences of this stabilization is an improved interaction between the CBC and ARS2 (Arsenite-resistance protein 2), a critical partner involved in the biogenesis of certain microRNAs (miRNAs).[4] This enhanced CBC-ARS2 association is the mechanistic linchpin that connects the binding of ABX464 to its potent anti-inflammatory effects.

Functional Consequences of CBC Modulation

The stabilization of the CBC by ABX464 results in two distinct and therapeutically valuable outcomes: a powerful anti-inflammatory effect and a potent antiviral activity.

The Anti-Inflammatory Pathway via miR-124

The primary anti-inflammatory mechanism of ABX464 is mediated by the specific upregulation of a single microRNA: miR-124.[7]

-

Selective Splicing: The ABX464-stabilized CBC, in concert with ARS2, enhances the splicing of a specific long non-coding RNA.[7][8] This processing event generates mature miR-124.

-

Master Regulator of Inflammation: miR-124 is a well-established "master regulator" or "physiological brake" on inflammation.[9] It functions by binding to the 3' untranslated region (3' UTR) of mRNAs that code for key pro-inflammatory proteins, targeting them for degradation or translational repression.

-

Cytokine Suppression: This leads to a broad downregulation of multiple pro-inflammatory cytokines and chemokines.[7] In clinical studies with ulcerative colitis patients and in various cellular models, ABX464 treatment has been shown to significantly reduce levels of these inflammatory mediators.[9][10]

| Pro-inflammatory Mediator | Function in Inflammatory Disease | Effect of ABX464/miR-124 Axis |

| TNF-α | Key driver of systemic inflammation, apoptosis. | Downregulated[7] |

| IL-6 | Promotes acute phase response, T-cell differentiation. | Downregulated[7][9] |

| IL-17 | Critical for neutrophil recruitment, Th17 cell response. | Downregulated[7][9] |

| MCP-1 (CCL2) | A potent chemokine that recruits monocytes/macrophages. | Downregulated[7][10] |

| Th17 Cells | A subset of T-helper cells that produce IL-17. | Proliferation is reduced[9] |

This potent and broad anti-inflammatory effect, driven by the upregulation of a single, natural regulator, underpins the clinical efficacy observed with ABX464 in inflammatory diseases like ulcerative colitis.[11][12]

The Antiviral Pathway: A Novel Mechanism Against HIV-1

ABX464 was initially developed as an anti-HIV agent, and its mechanism in this context is a direct consequence of its effect on the CBC.[13]

-

HIV's Reliance on Unspliced RNA: For successful replication, the HIV-1 virus must export long, unspliced or singly-spliced viral RNAs from the nucleus to the cytoplasm. These long transcripts encode the structural proteins (Gag, Pol, Env) necessary for building new virions. This export process is actively mediated by the viral protein Rev.[6]

-

ABX464 Intervention: ABX464's binding to the CBC stabilizes the complex's interaction with the 5' cap of the viral RNA.[6] This enhanced binding prevents the Rev protein from effectively hijacking the cellular export machinery for the unspliced viral transcripts.[6][14]

-

Forced Splicing and Viral Inhibition: With their export pathway blocked, the unspliced viral RNAs are retained in the nucleus, where they are recognized and processed by the host cell's splicing machinery.[6] This results in the viral RNA being "massively spliced" into non-functional, smaller pieces, which cannot be used to produce new viral particles.[6] This effectively halts the replication cycle. Importantly, this action is specific to the viral RNA context and does not affect the normal splicing of cellular genes.[6][15] This mechanism has been shown to contribute to a reduction of the HIV reservoir in humanized mouse models and in clinical trials.[6][13][14]

Key Experimental Protocols

Investigating the ABX464-CBC interaction requires a multi-faceted approach, combining biophysical, cellular, and functional assays. The following protocols provide a robust framework for such studies.

Protocol: In Vitro Confirmation of Direct Binding via Thermal Shift Assay (TSA)

Causality: This assay is foundational for demonstrating a direct physical interaction. A ligand binding to a protein typically increases its thermal stability. By measuring the melting temperature (Tm) of the CBC with and without ABX464, we can infer direct binding. This method is often used in initial screens for its high throughput and low material consumption.

Step-by-Step Methodology:

-

Protein Preparation: Express and purify recombinant human CBC (CBP80/CBP20 heterodimer) to >95% purity.

-

Reagent Preparation:

-

Prepare a 10X stock of a fluorescent dye sensitive to protein unfolding (e.g., SYPRO Orange) in DMSO.

-

Prepare a 100X stock solution of ABX464 in DMSO. Prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Assay Setup (in a 96-well qPCR plate):

-

To each well, add assay buffer.

-

Add purified CBC to a final concentration of 2 µM.

-

Add SYPRO Orange dye to a final concentration of 5X.

-

Add ABX464 to the desired final concentration. Include a "DMSO only" control.

-

Bring the final volume to 20 µL with assay buffer.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve protocol: Ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

-

Measure fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by finding the peak of the first derivative.

-

A positive ΔTm (Tm of CBC+ABX464 minus Tm of CBC+DMSO) indicates stabilizing binding.

-

Protocol: Cellular Upregulation of miR-124 via qRT-PCR

Causality: This assay directly tests the central hypothesis of the anti-inflammatory mechanism in a biologically relevant system. Observing a dose-dependent increase in miR-124 in immune cells following ABX464 treatment provides strong evidence of on-target cellular activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., Jurkat T-cells).

-

Seed cells at an appropriate density.

-

Treat cells with varying concentrations of ABX464 (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 24-48 hours.

-

-

RNA Isolation:

-

Harvest the cells and pellet by centrifugation.

-

Isolate total RNA, including the small RNA fraction, using a suitable kit (e.g., a phenol-chloroform-based method or a column-based kit designed for miRNA).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (RT):

-

Perform reverse transcription using a miRNA-specific RT kit. This typically involves a stem-loop primer specific for miR-124 to generate cDNA.

-

Include a reaction for a small nuclear RNA (e.g., RNU6B) to serve as an endogenous control for normalization.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA, a fluorescent dye (e.g., SYBR Green or a TaqMan probe), and primers specific for miR-124 and the endogenous control.

-

Run the reaction on a real-time PCR instrument using a standard cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-124 and the control (RNU6B) in all samples.

-

Calculate ΔCt = (Ct of miR-124) - (Ct of RNU6B).

-

Calculate ΔΔCt = (ΔCt of ABX464-treated sample) - (ΔCt of DMSO control sample).

-

Calculate the fold change in expression as 2-ΔΔCt.

-

Plot fold change versus ABX464 concentration.

-

Protocol: Functional Anti-Inflammatory Assay via NF-κB Reporter

Causality: The NF-κB pathway is a central hub for inflammatory signaling and is known to be regulated by miR-124. Demonstrating that ABX464 can inhibit stimulus-induced NF-κB activation provides a crucial link between the molecular binding event and a functional anti-inflammatory outcome.

Step-by-Step Methodology:

-

Cell Line and Transfection:

-

Use a cell line amenable to transfection, such as HEK293T.

-

Co-transfect the cells with two plasmids:

-

NF-κB Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.

-

Control Plasmid: Contains the Renilla luciferase gene under a constitutive promoter (e.g., CMV) for normalization of transfection efficiency.

-

-

Allow cells to express the plasmids for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of ABX464 or a DMSO vehicle control for 2-4 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours. Include an unstimulated control.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system.

-

In a luminometer plate, add cell lysate to the wells.

-

Inject the firefly luciferase substrate and measure the luminescence (NF-κB activity).

-

Inject the "stop-and-glo" reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence signal (transfection control).

-

-

Data Analysis:

-

For each well, calculate the ratio of (Firefly Luminescence / Renilla Luminescence).

-

Normalize the data by setting the value of the stimulated DMSO control to 100%.

-

Plot the normalized NF-κB activity versus the concentration of ABX464 to determine the inhibitory effect.

-

Conclusion and Future Perspectives

ABX464 (Obefazimod) represents a pioneering therapeutic that validates the Cap-Binding Complex as a druggable node for controlling specific gene expression programs. Its unique mechanism as a "molecular glue" that enhances, rather than inhibits, the function of its target allows for a highly specific downstream effect: the upregulation of the master anti-inflammatory microRNA, miR-124. This, in turn, provides a broad yet targeted suppression of the inflammatory cascade. Concurrently, this same mechanism of CBC stabilization effectively neutralizes HIV-1 replication by preventing the export of essential viral transcripts.

The success of ABX464 in clinical trials for ulcerative colitis paves the way for future investigations into its utility in other chronic inflammatory conditions, such as rheumatoid arthritis and Crohn's disease.[16] Furthermore, the central role of the CBC and miR-124 in cellular homeostasis suggests that this therapeutic axis could be relevant in a host of other pathologies, including neuro-inflammation and certain cancers. The continued study of ABX464 will not only advance this promising molecule but will also deepen our fundamental understanding of how modulating RNA biogenesis can be harnessed for therapeutic benefit.

References

-

Campos, N., Myburgh, R., Garcel, A., Vautrin, A., Lapasset, L., Schläpfer Nadal, E., Mahuteau-Betzer, F., Najman, R., Fornarelli, P., Tantale, K., Basyuk, E., Séveno, M., Venables, J. P., Pau, B., Bertrand, E., Wainberg, M. A., Speck, R. F., Scherrer, D., & Tazi, J. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 12, 30. [Link]

-

Abivax. (2021). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases. Abivax Pharma. [Link]

-